

UNC2025: A Comparative Guide to its Kinase Selectivity Profile

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Compound of Interest

Compound Name: *UNC2025*
Cat. No.: *B10799184*

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For researchers and professionals in drug development, understanding the precise selectivity of a kinase inhibitor is paramount. This guide provides an objective comparison of **UNC2025's** performance against other kinases, supported by experimental data, to aid in its evaluation as a potential therapeutic agent or research tool.

UNC2025 is a potent, orally bioavailable small molecule inhibitor primarily targeting MERTK and FLT3 kinases.[1][2] Its efficacy has been demonstrated in preclinical models of leukemia.[3][4][5] A key aspect of its pharmacological profile is its selectivity, particularly within the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases.

Kinase Inhibition Profile of UNC2025

UNC2025 exhibits sub-nanomolar potency against its primary targets, MERTK and FLT3, in enzymatic assays.[1][2][6] Its selectivity is notable when compared to the other members of the TAM kinase family, AXL and TYRO3.

Table 1: UNC2025 Potency against TAM Family Kinases and FLT3 (Enzymatic Assays)

Kinase	IC50 (nM)	Ki (nM)
MERTK	0.74[1], 0.46[2][6]	0.16[4][5]
FLT3	0.8[1], 0.35[6]	0.59[5]
AXL	14[1], 1.65[2][6]	13.3[2][3][4]
TYRO3	17[1], 5.83[2][6]	4.67[7]

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

The selectivity of **UNC2025** is further highlighted in cell-based assays, which often provide a more physiologically relevant measure of a compound's activity. In cellular contexts, **UNC2025** demonstrates a significant therapeutic window between the inhibition of MERTK and the off-target inhibition of AXL and TYRO3.

Table 2: UNC2025 Potency in Cell-Based Assays

Kinase	Cell-Based IC50 (nM)
MERTK	2.7[1][8][9]
FLT3	14[2][5]
AXL	122[3][4][8][9]
TYRO3	301[7][8]

This data indicates that **UNC2025** is approximately 45-fold more selective for MERTK over AXL in cellular environments.[2][3][4][9]

Broader Kinase Selectivity Profile

To assess its broader selectivity, **UNC2025** was profiled against a large panel of kinases. In a screen of over 300 kinases, **UNC2025** at a concentration of 100 nM (a concentration more than 100-fold higher than its MERTK IC50) inhibited 66 kinases by more than 50%.[3][4][10] This demonstrates a degree of promiscuity at higher concentrations, a common feature of kinase inhibitors.

Table 3: IC50 Values for Other Significantly Inhibited Kinases (Enzymatic Assay)

Kinase	IC50 (nM)
TRKA	1.67[2][6]
TRKC	4.38[2][6]
QIK	5.75[2][6]
SLK	6.14[2][6]
NuaK1	7.97[2][6]
KIT	8.18[2][6]
Met	364[2][6]

Experimental Protocols

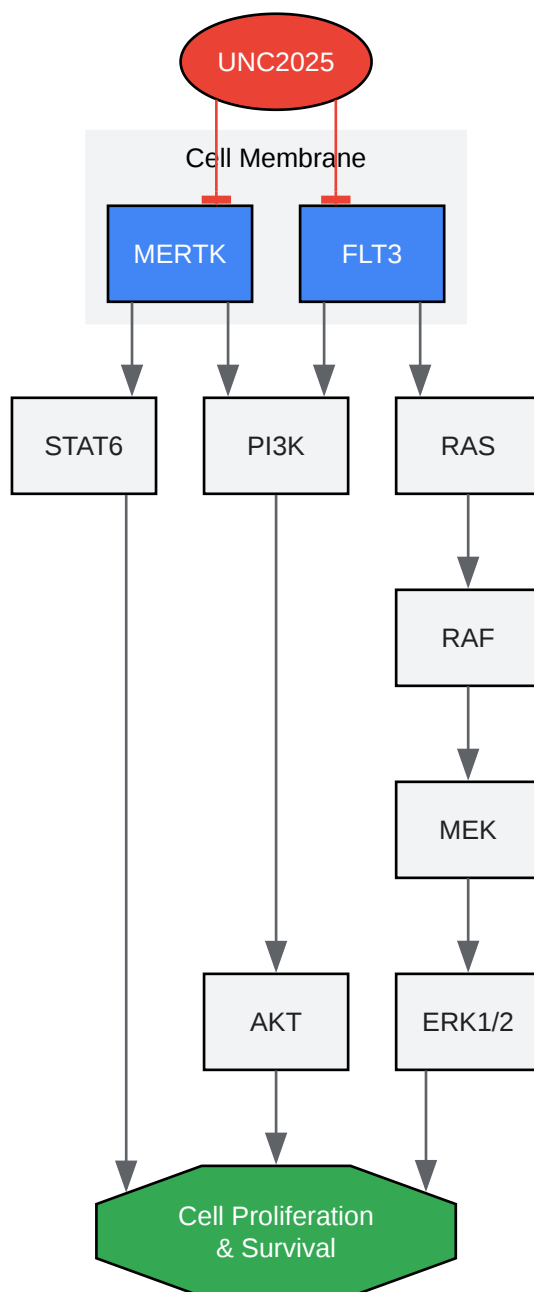
The data presented in this guide were generated using established methodologies for kinase inhibitor profiling.

Enzymatic Kinase Assays (e.g., Microcapillary Assay): The in vitro potency of **UNC2025** against a panel of purified kinases was determined using mobility shift microcapillary electrophoresis. This assay measures the enzymatic activity of the kinase by detecting the phosphorylation of a substrate peptide. The reaction is performed with a range of inhibitor concentrations to determine the IC50 value.

Cell-Based Phosphorylation Assays: To determine the cellular potency and selectivity of **UNC2025**, cell lines expressing the target kinases were utilized. For instance, 697 B-ALL cells endogenously expressing MERTK were treated with varying concentrations of **UNC2025**.^[8] Following treatment, cells were lysed, and the phosphorylation status of the target kinase was assessed by immunoprecipitation and subsequent Western blotting for the phosphorylated and total protein.^{[6][8]} For kinases not endogenously expressed, engineered cell lines, such as 32D cells expressing EGFR-TAM kinase fusion proteins, were used.^{[8][10]} In these models, kinase activation is stimulated with EGF, and the inhibitory effect of **UNC2025** on phosphorylation is measured.

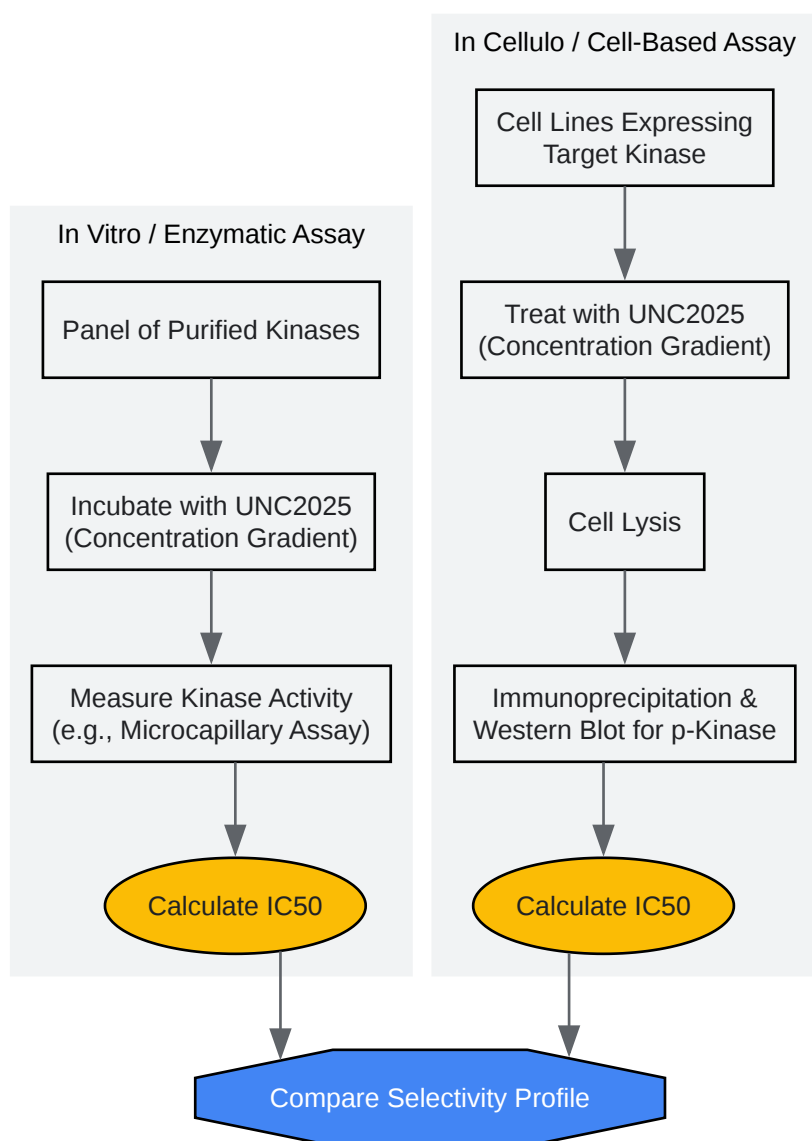
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by **UNC2025** and a general workflow for determining kinase selectivity.



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Caption: **UNC2025** inhibits MERTK and FLT3 signaling pathways.



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Caption: Workflow for determining kinase inhibitor selectivity.

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